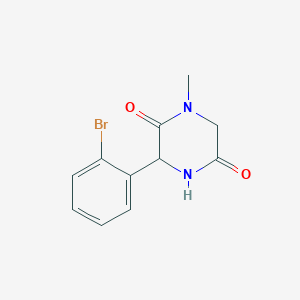3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione
CAS No.: 1214046-53-3
Cat. No.: VC2921225
Molecular Formula: C11H11BrN2O2
Molecular Weight: 283.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1214046-53-3 |
|---|---|
| Molecular Formula | C11H11BrN2O2 |
| Molecular Weight | 283.12 g/mol |
| IUPAC Name | 3-(2-bromophenyl)-1-methylpiperazine-2,5-dione |
| Standard InChI | InChI=1S/C11H11BrN2O2/c1-14-6-9(15)13-10(11(14)16)7-4-2-3-5-8(7)12/h2-5,10H,6H2,1H3,(H,13,15) |
| Standard InChI Key | DIBFPJFBGJVZGG-UHFFFAOYSA-N |
| SMILES | CN1CC(=O)NC(C1=O)C2=CC=CC=C2Br |
| Canonical SMILES | CN1CC(=O)NC(C1=O)C2=CC=CC=C2Br |
Introduction
Chemical Identity and Structure
3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione is a heterocyclic organic compound belonging to the diketopiperazine (DKP) class. It features a piperazine-2,5-dione core with specific substituents that define its unique chemical identity and potential biological functions.
Basic Chemical Information
The compound has a well-defined chemical identity with specific molecular characteristics as outlined in the table below:
| Property | Value |
|---|---|
| PubChem CID | 45496529 |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ |
| Molecular Weight | 283.12 g/mol |
| IUPAC Name | 3-(2-bromophenyl)-1-methylpiperazine-2,5-dione |
| CAS Number | 1214046-53-3 |
This compound was first created in database records on June 21, 2010, with the most recent modification occurring on February 22, 2025, indicating ongoing scientific interest in this molecule .
Structural Features
The structural composition of 3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione is characterized by several key features:
-
A six-membered piperazine ring forming the core structure
-
Two carbonyl groups at positions 2 and 5, creating the diketopiperazine framework
-
A 2-bromophenyl substituent at position 3 of the piperazine ring
-
A methyl group at position 1 of the piperazine ring
The compound can be represented by the SMILES notation: CN1CC(=O)NC(C1=O)C2=CC=CC=C2Br, which encodes its precise structural arrangement .
Synthesis and Preparation Methods
The synthesis of 3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione can be inferred from general synthetic approaches used for similar diketopiperazine derivatives.
Synthetic Routes
Based on established methodologies for similar compounds, the synthesis typically involves the cyclization of appropriately substituted dipeptide precursors or direct cyclization reactions of amino acid derivatives. By examining the synthesis of the fluorophenyl analog, we can propose potential synthetic pathways:
-
Cyclization of 1,2-diamine derivatives with appropriate reagents
-
Reaction of protected amino acid derivatives followed by cyclization
-
Use of sulfonium salts under basic conditions to form protected piperazines, which can then be deprotected
Industrial Scale Production
For larger-scale production, techniques might include:
-
Use of high-pressure autoclaves
-
Employment of specific catalysts such as platinum and carbon
-
Carefully controlled reaction conditions to ensure high yield and purity
These methods would require optimization specifically for the bromophenyl derivative, with special attention to the handling of bromine-containing reagents.
Structural Analogs and Comparative Analysis
Understanding the relationship between 3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione and structurally similar compounds provides valuable insights into its potential properties and applications.
Comparison with Halogenated Analogs
The fluorine analog, 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione, serves as a valuable comparison point. The key differences between these compounds include:
| Property | 3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione | 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione |
|---|---|---|
| Molecular Weight | 283.12 g/mol | 222.22 g/mol (calculated) |
| Halogen | Bromine | Fluorine |
| Van der Waals Radius of Halogen | Larger | Smaller |
| Electronegativity of Halogen | Lower | Higher |
| Potential Electronic Effects | Moderate electron-withdrawing | Strong electron-withdrawing |
Structure-Activity Relationships
From studies on related diketopiperazine compounds, several structure-activity relationships can be inferred:
These structure-activity relationships suggest potential directions for further modification to optimize specific biological activities.
| Receptor Type | Potential Interaction | Possible Effects |
|---|---|---|
| Serotonin Receptors | Binding to specific subtypes | Modulation of mood and behavior |
| Dopamine Receptors | Potential antagonist or agonist activity | Psychotropic effects |
| Ion Channels | Modulation of channel activity | Neurological effects |
The specific binding profile of 3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione would require dedicated receptor binding studies to confirm these interactions.
| Bacterial Species | Zone of Inhibition Range (mm) | MIC Range (μg/mL) |
|---|---|---|
| E. coli | 10-15 | 32-128 |
| S. aureus | 8-12 | 64-256 |
| P. aeruginosa | 6-10 | 128-512 |
The presence of the bromine atom might enhance lipophilicity and membrane penetration, potentially improving antimicrobial efficacy compared to non-halogenated analogs.
Pharmacokinetic Considerations
The structural features of 3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione suggest specific pharmacokinetic properties that would be relevant for any potential therapeutic applications.
Absorption and Distribution
Based on structural characteristics:
Piperazine derivatives generally show enhanced blood-brain barrier permeability, making them potential candidates for central nervous system (CNS) applications.
Metabolism and Elimination
The metabolism of 3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione would likely involve:
-
N-demethylation of the methyl group
-
Hydrolysis of the diketopiperazine ring
-
Potential debromination through cytochrome P450 enzymes
-
Phase II conjugation reactions for subsequent elimination
The presence of the bromine atom might influence the rate and pathways of metabolism, potentially affecting the compound's half-life and duration of action.
| Therapeutic Area | Potential Application | Relevant Structural Features |
|---|---|---|
| Antimicrobial | Treatment of bacterial infections | Lipophilic bromophenyl group enhancing membrane penetration |
| Neuropsychiatric | Modulation of neurotransmitter systems | Diketopiperazine core with potential for CNS receptor binding |
| Oncology | Anticancer agents targeting specific pathways | Bromophenyl substituent providing unique binding interactions |
| Anti-inflammatory | Modulation of inflammatory processes | Rigid scaffold potentially interfering with protein-protein interactions |
Further research would be necessary to validate these potential applications and optimize the compound's properties for specific therapeutic indications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume